Guanidine thiocyanate

Catalog No.
S602118
CAS No.
593-84-0
M.F
CH5N3.CHNS
C2H6N4S
M. Wt
118.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine thiocyanate

CAS Number

593-84-0

Product Name

Guanidine thiocyanate

IUPAC Name

guanidine;thiocyanic acid

Molecular Formula

CH5N3.CHNS
C2H6N4S

Molecular Weight

118.16 g/mol

InChI

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H

InChI Key

ZJYYHGLJYGJLLN-UHFFFAOYSA-N

SMILES

Array

Synonyms

guanidine thiocyanate, guanidinium thiocyanate, GuSCN

Canonical SMILES

C(#N)S.C(=N)(N)N

The exact mass of the compound Guanidine thiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2119. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Guanidine thiocyanate is a guanidinium salt widely employed as a potent chaotropic agent and protein denaturant in molecular biology and biochemical applications. Its primary function is to disrupt the hydrogen-bonding network of water, which weakens hydrophobic interactions and denatures macromolecules like proteins and nucleic acids. This property is particularly crucial for the rapid and effective inactivation of nucleases (RNases and DNases) during nucleic acid extraction, thereby preserving the integrity of the target RNA or DNA.

While other guanidinium salts like guanidinium chloride (GdmCl) are also chaotropic, they are not functionally interchangeable with guanidine thiocyanate (GTC). The critical difference lies in the anion. The thiocyanate (SCN⁻) ion is itself a strong chaotrope, creating a 'chaotropic-chaotropic' ion pair with the guanidinium cation (Gdm⁺). This dual mechanism makes GTC a significantly more potent and rapid denaturant than GdmCl, where the chloride anion is biochemically borderline and contributes little to the chaotropic effect. This superior potency is essential for applications requiring the immediate and complete inactivation of resilient enzymes like RNases, where the milder action of GdmCl may be insufficient to prevent sample degradation.

Superior Denaturation Potency and Speed Driven by a Chaotropic Anion

Guanidine thiocyanate (GdmSCN) demonstrates significantly higher denaturing power compared to other guanidinium salts due to its chaotropic-chaotropic ion pairing. In a direct comparison using DNA origami nanostructures as sensors, 2 M GdmSCN caused complete denaturation within the first 15 minutes of exposure at 50 °C. Under identical conditions, guanidinium chloride (GdmCl) and guanidinium sulfate (Gdm2SO4), which lacks a chaotropic anion, showed substantially slower and less complete denaturation kinetics.

Evidence DimensionDNA Origami Structure Integrity
Target Compound DataComplete denaturation within 15 minutes
Comparator Or BaselineGuanidinium Chloride (GdmCl) and Guanidinium Sulfate (Gdm2SO4) showed incomplete denaturation in the same timeframe.
Quantified DifferenceAchieved a terminal state of denaturation significantly faster than other common guanidinium salts under identical concentration and temperature.
Conditions2 M salt concentration, 50 °C incubation temperature, assayed by atomic force microscopy.

For processes requiring rapid and irreversible denaturation, such as inactivating resilient RNase enzymes to protect RNA samples, GTC provides a level of performance that other guanidinium salts cannot match under the same conditions.

Enhanced Process Reliability for Viral RNA Extraction from Inhibitor-Rich Samples

In applications where sample purity is a challenge, GTC-based methods provide superior process robustness. A comparative study on RNA extraction from inhibitor-rich fecal specimens found that the GTC/silica method successfully removed amplification inhibitors from 100% of the 36 samples tested. In contrast, three other methods failed to remove inhibitors in a significant portion of the samples, with failure rates ranging from 19% to 56%. While the GTC method was 10-fold less sensitive in ideal dilution series, its ability to yield viable results from complex, 'dirty' samples was unmatched.

Evidence DimensionSuccessful Removal of RT-PCR Inhibitors
Target Compound Data100% success rate (36 out of 36 samples)
Comparator Or BaselineCTAB method (81% success); Sephadex method (53% success); Chelex method (44% success).
Quantified DifferenceProvided a 19-56% higher success rate in generating inhibitor-free RNA suitable for RT-PCR compared to three alternative extraction chemistries.
ConditionsRNA extraction from 36 SRSV-negative fecal specimens spiked with virus, followed by RT-PCR analysis.

This demonstrates superior process reliability, reducing the risk of failed experiments and false negatives in challenging biological matrices, a critical procurement factor for diagnostic labs and high-throughput workflows.

Superior Power Conversion Efficiency and Stability in Perovskite Solar Cells

As a precursor additive, guanidinium thiocyanate (GuaSCN) quantitatively improves the performance of inorganic and mixed-tin-lead perovskite solar cells (PSCs). In one study, adding GuaSCN as a chaotropic agent to modulate crystal growth resulted in a champion device with a power conversion efficiency (PCE) of 22.34%, significantly outperforming a device made with a guanidinium iodide (GAI) additive (15.4% PCE). In a separate system, a 3% molar ratio of GuaSCN increased the champion PCE by 18.7% relative to the control and dramatically improved operational stability, with the device retaining ~95% of its initial PCE after 600 hours compared to only ~64% for the pristine device.

Evidence DimensionPower Conversion Efficiency (PCE) and Stability
Target Compound Data22.34% PCE; ~95% PCE retention after 600h.
Comparator Or BaselineGuanidinium Iodide (GAI) additive: 15.4% PCE. Pristine device (no additive): ~64% PCE retention after 600h.
Quantified DifferenceA 45% relative PCE improvement over the GAI additive and a 31 percentage point improvement in stability over the pristine device.
ConditionsAdditive in precursor solution for Sn-Pb and CsPbIBr2 perovskite solar cells.

For industrial R&D and manufacturing in advanced materials, selecting GTC as a precursor additive directly translates to higher-performing, more durable devices, providing a clear, quantifiable return on investment.

High-Integrity RNA Isolation from RNase-Rich or Difficult Tissues

For extracting RNA from tissues known to have high endogenous RNase activity (e.g., pancreas, spleen) or complex structures. The superior denaturing speed and potency of GTC ensures rapid nuclease inactivation, preserving RNA integrity where milder chaotropes like GdmCl might fail.

Robust Viral Inactivation and Nucleic Acid Extraction for Diagnostics

In clinical or diagnostic workflows involving complex biological samples like feces, sputum, or tissue homogenates. GTC-based lysis buffers provide reliable inactivation of pathogens and consistent removal of PCR inhibitors, ensuring dependable results for downstream molecular assays like RT-PCR.

Formulation of Precursors for High-Efficiency Perovskite Solar Cells

As a critical performance-enhancing additive in the manufacturing of advanced photovoltaic devices. The use of GTC in the precursor solution leads to improved crystal quality, which directly results in higher power conversion efficiencies and significantly better long-term operational stability compared to devices made without it or with alternative salts.

Physical Description

Dry Powder; Liquid
White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

118.03131738 Da

Monoisotopic Mass

118.03131738 Da

Heavy Atom Count

7

UNII

GCA2EU297U

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 272 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 271 of 272 companies with hazard statement code(s):;
H302+H312+H332 (26.57%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (97.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (29.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (13.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (97.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (94.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Disinfectants

Pictograms

Irritant

Corrosive;Irritant

Other CAS

593-84-0

Wikipedia

Guanidinium_thiocyanate

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Thiocyanic acid, compd. with guanidine (1:1): ACTIVE

Dates

Last modified: 09-14-2023
Roberts, P. L. /Virus Inactivation by Protein Denaturants Used in Affinity Chromatography./ Biologicals: Journal of the International Association of Biological Standardization 35.4 (2007): 343-47. Ncbi.gov. 24 May 2007. Web. 12 Sept. 2012.

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